Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate
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Overview
Description
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate typically involves the reaction of pyrimidine derivatives with hydrazinecarboxylate esters. One common method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, under neutral conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Scientific Research Applications
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl N-amino-N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3 |
InChI Key |
WKUUCZLKFAOGTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=NC=CC=N1)N |
Origin of Product |
United States |
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